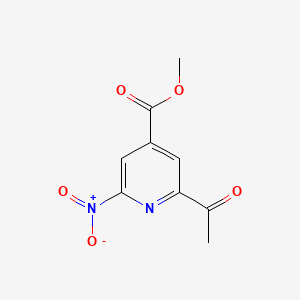
Methyl 2-acetyl-6-nitroisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetyl-6-nitroisonicotinate is an organic compound with the molecular formula C9H8N2O5 It is a derivative of isonicotinic acid, featuring both acetyl and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-6-nitroisonicotinate typically involves the nitration of methyl isonicotinate followed by acetylation. One common method includes the reaction of methyl isonicotinate with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 6-position. The resulting methyl 6-nitroisonicotinate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-acetyl-6-nitroisonicotinate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Aqueous acid or base.
Major Products:
Reduction: Methyl 2-amino-6-acetylisonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-acetyl-6-nitroisonicotinic acid.
Applications De Recherche Scientifique
Methyl 2-acetyl-6-nitroisonicotinate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections or inflammatory diseases.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of nitro and acetyl groups on biological systems, providing insights into enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of Methyl 2-acetyl-6-nitroisonicotinate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting bacterial enzymes or modulating inflammatory pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the acetyl group can modify protein function through acetylation.
Comparaison Avec Des Composés Similaires
Methyl 2-acetylisonicotinate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 6-nitroisonicotinate: Lacks the acetyl group, affecting its biological activity and chemical reactivity.
Methyl 2-nitroisonicotinate: Lacks the acetyl group, which may influence its solubility and interaction with biological targets.
Uniqueness: Methyl 2-acetyl-6-nitroisonicotinate is unique due to the presence of both acetyl and nitro groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H8N2O5 |
|---|---|
Poids moléculaire |
224.17 g/mol |
Nom IUPAC |
methyl 2-acetyl-6-nitropyridine-4-carboxylate |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)7-3-6(9(13)16-2)4-8(10-7)11(14)15/h3-4H,1-2H3 |
Clé InChI |
NCACSWCKHDRTHW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















